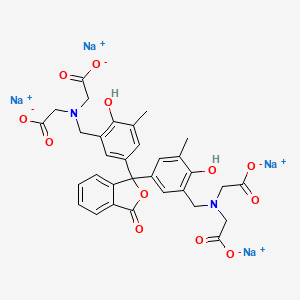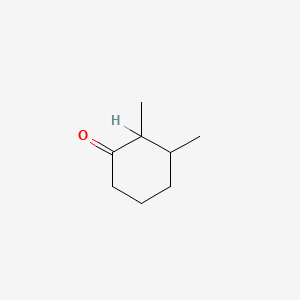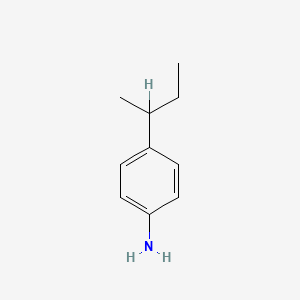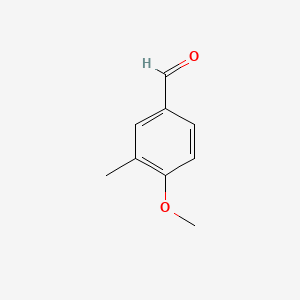
3-氯-N-甲基苯胺
描述
3-Chloro-N-methylaniline is an organic compound with the molecular formula C7H8ClN. It is a derivative of aniline, where a chlorine atom is substituted at the third position of the benzene ring, and a methyl group is attached to the nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
科学研究应用
3-Chloro-N-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially in designing molecules with specific pharmacological activities.
Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
作用机制
Target of Action
3-Chloro-N-methylaniline, also known as N-Methyl-3-chloroaniline, is a secondary amine It’s known that secondary amines can interact with various biological targets, including enzymes and receptors, depending on their structure and functional groups .
Mode of Action
It’s known that it can undergo c3 borylation in the presence of an iridium catalyst . This suggests that 3-Chloro-N-methylaniline might interact with its targets through a borylation mechanism, leading to changes in the target’s function or structure .
Biochemical Pathways
Given its ability to undergo borylation, it might be involved in pathways where borylation plays a role
Pharmacokinetics
The physicochemical properties such as its molecular weight (14160 g/mol) and its structure as a secondary amine could influence its pharmacokinetic properties
Result of Action
Given its ability to undergo borylation , it might induce changes in the function or structure of its targets, leading to downstream effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of 3-Chloro-N-methylaniline can be influenced by various environmental factors. For instance, the presence of an iridium catalyst is necessary for it to undergo borylation Other factors such as pH, temperature, and the presence of other chemicals could also influence its action
生化分析
Biochemical Properties
3-Chloro-N-methylaniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It can undergo C3 borylation in the presence of an iridium catalyst . This interaction suggests that 3-chloro-N-methylaniline can participate in complex biochemical pathways, potentially influencing the activity of enzymes involved in these reactions. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-chloro-N-methylaniline can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-chloro-N-methylaniline is relatively stable under ambient conditions . Prolonged exposure to light or heat may lead to its degradation, resulting in reduced efficacy or altered biological activity. Long-term effects on cellular function can include changes in cell viability, proliferation, and differentiation.
准备方法
Synthetic Routes and Reaction Conditions
3-Chloro-N-methylaniline can be synthesized through several methods. One common route involves the nitration of 3-chlorotoluene to form 3-chloro-4-nitrotoluene, followed by reduction to 3-chloro-4-methylaniline. The final step involves the methylation of the amine group to produce 3-chloro-N-methylaniline .
Industrial Production Methods
In industrial settings, the production of 3-chloro-N-methylaniline often involves the direct nucleophilic substitution of 3-chloronitrobenzene followed by reduction and methylation steps. This method is efficient and scalable for large-scale production .
化学反应分析
Types of Reactions
3-Chloro-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of 3-chloro-N-methylaniline can yield 3-chloro-N-methylcyclohexylamine.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products Formed
Oxidation: 3-Chloro-N-methylbenzenamine oxide.
Reduction: 3-Chloro-N-methylcyclohexylamine.
Substitution: Products vary depending on the substituent introduced, such as 3-chloro-4-nitro-N-methylaniline.
相似化合物的比较
Similar Compounds
3-Chloroaniline: Similar structure but lacks the methyl group on the nitrogen atom.
N-Methylaniline: Lacks the chlorine substituent on the benzene ring.
4-Chloro-N-methylaniline: Chlorine atom is at the fourth position instead of the third.
Uniqueness
3-Chloro-N-methylaniline is unique due to the presence of both the chlorine substituent and the methyl group on the nitrogen atom. This combination imparts distinct chemical and physical properties, making it valuable in specific synthetic and industrial applications .
属性
IUPAC Name |
3-chloro-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-9-7-4-2-3-6(8)5-7/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGYSQDPURFIFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00220342 | |
| Record name | Benzenamine, 3-chloro-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00220342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7006-52-2 | |
| Record name | Benzenamine, 3-chloro-N-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007006522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 3-chloro-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00220342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-N-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo-, 1,1-dimethylethyl ester](/img/structure/B1345588.png)




![bis[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate](/img/structure/B1345597.png)








